
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom and a methyl group on the indole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate typically involves the reaction of 4-bromo-5-methylindole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid or other oxidized products.
Reduction: Formation of reduced indole derivatives with modified functional groups.
Applications De Recherche Scientifique
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The presence of the bromine atom and methyl group can enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(5-Bromo-4-methyl-3-indolyl)propanoate
- Methyl 3-(4-Chloro-5-methyl-3-indolyl)propanoate
- Methyl 3-(4-Bromo-3-indolyl)propanoate
Uniqueness
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H14BrNO2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
methyl 3-(4-bromo-5-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-8-3-5-10-12(13(8)14)9(7-15-10)4-6-11(16)17-2/h3,5,7,15H,4,6H2,1-2H3 |
Clé InChI |
WHPXVXZLCLREIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC=C2CCC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


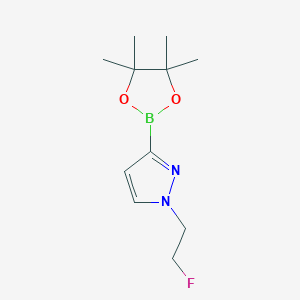

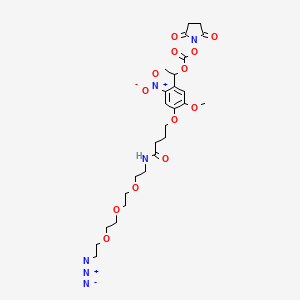

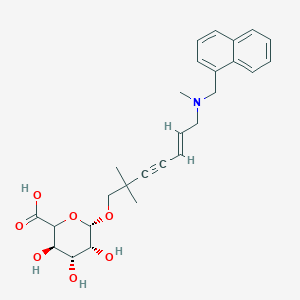




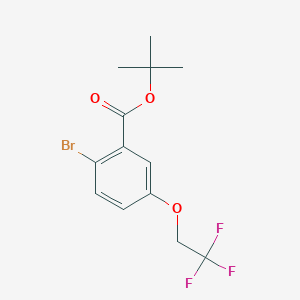
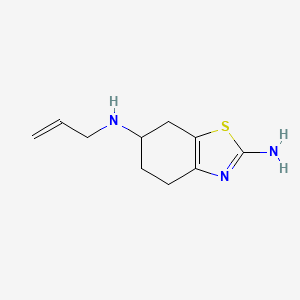
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
